Spiraeoside Spiraeoside Quercetin 4'-O-beta-D-glucopyranoside is a quercetin O-glucoside that is quercetin with a beta-D-glucosyl residue attached at position 4'. It has a role as a plant metabolite, an antioxidant and an antineoplastic agent. It is a beta-D-glucoside, a monosaccharide derivative, a quercetin O-glucoside, a tetrahydroxyflavone and a member of flavonols. It is functionally related to a beta-D-glucose. It is a conjugate acid of a quercetin 4'-O-beta-D-glucopyranoside(1-).
Spiraeoside is a natural product found in Humulus lupulus, Bombyx mori, and other organisms with data available.
See also: Crataegus monogyna flowering top (part of).
Brand Name: Vulcanchem
CAS No.: 20229-56-5
VCID: VC21337992
InChI: InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1
SMILES:
Molecular Formula: C21H20O12
Molecular Weight: 464.4 g/mol

Spiraeoside

CAS No.: 20229-56-5

Cat. No.: VC21337992

Molecular Formula: C21H20O12

Molecular Weight: 464.4 g/mol

* For research use only. Not for human or veterinary use.

Spiraeoside - 20229-56-5

CAS No. 20229-56-5
Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
IUPAC Name 3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Standard InChI InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1
Standard InChI Key OIUBYZLTFSLSBY-HMGRVEAOSA-N
Isomeric SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Melting Point 240 - 241 °C

Chemical Structure and Properties

Molecular Structure

Spiraeoside has the molecular formula C21H20O12 and a molecular weight of 464.38 . Its structure consists of a quercetin backbone (3,3',4',5,7-pentahydroxyflavone) with a beta-D-glucopyranosyl moiety attached at the 4' position of the B-ring. This glycosylation pattern distinguishes it from other quercetin glycosides and influences its physicochemical properties and biological activities.

The IUPAC name for spiraeoside is 3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one . This systematic nomenclature precisely describes the compound's complex structure, highlighting the positions of the hydroxyl groups and the attachment point of the sugar moiety.

Physical and Chemical Properties

Spiraeoside exhibits distinct physical and chemical properties that are crucial for its identification, isolation, and biological activities. These properties, summarized in Table 1, influence its behavior in analytical procedures and biological systems.

Table 1: Physical and Chemical Properties of Spiraeoside

PropertyValue
Molecular FormulaC21H20O12
Molecular Weight464.38
Physical FormSolid
ColorLight yellow to yellow
Melting Point209-211°C
Boiling Point835.6±65.0 °C (Predicted)
Density1.809±0.06 g/cm³ (Predicted)
pKa6.31±0.40 (Predicted)
LogP-0.380 (estimated)
Storage Temperature-20°C
CAS Number20229-56-5
FDA UNIIK2B74751XI

The negative LogP value (-0.380) indicates that spiraeoside is relatively hydrophilic, which affects its solubility profile and pharmacokinetic properties . This hydrophilicity is primarily due to the presence of multiple hydroxyl groups and the sugar moiety. The optimal storage condition for preserving spiraeoside stability is at -20°C, which is important for laboratory research and pharmaceutical applications .

Analytical Methods for Spiraeoside Quantification

UPLC-MS/MS Method Development

Recent advances in analytical techniques have facilitated the development of sensitive and specific methods for spiraeoside detection and quantification. Ultra Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a particularly valuable approach for analyzing spiraeoside in biological matrices.

A simple and rapid analytical method based on UPLC-MS/MS has been developed for the determination of spiraeoside in mouse blood . This method offers significant advantages, including high sensitivity, accuracy, and a short run time of only 4 minutes per sample, making it highly efficient for processing multiple biological samples . The chromatographic separation achieved with this method demonstrates good selectivity, with spiraeoside eluting at a retention time of 1.92 minutes and showing no interference from endogenous compounds in blood samples .

Method Validation Parameters

The UPLC-MS/MS method for spiraeoside quantification has been rigorously validated according to bioanalytical method validation guidelines. The validation parameters demonstrate the method's reliability and suitability for pharmacokinetic studies, as summarized in Table 2.

Table 2: Validation Parameters for UPLC-MS/MS Method for Spiraeoside in Mouse Blood

ParameterResult
Linearity (r)> 0.998
Standard Curve EquationY = 0.0074X-0.0067 (r = 0.9987)
LLOQ1.0 ng/mL
Intra-day Precision (RSD%)< 14.0%
Inter-day Precision (RSD%)< 14.0%
Accuracy Range90.0% to 115.0%
Extraction Recovery> 63.0%
Matrix Effects86%-98%

The lower limit of quantification (LLOQ) of 1.0 ng/mL indicates the method's high sensitivity for spiraeoside detection in blood samples . The excellent linearity (r > 0.998) across the calibration range ensures accurate quantification at various concentration levels. The acceptable ranges for precision, accuracy, extraction recovery, and matrix effects confirm the method's reliability for analyzing spiraeoside in complex biological matrices .

Stability Assessment

Stability studies are crucial for understanding the behavior of spiraeoside during sample storage and processing. Comprehensive stability assessments have been conducted to evaluate spiraeoside stability under various conditions, as detailed in Table 3.

Table 3: Stability of Spiraeoside in Mouse Blood Under Various Conditions

Concentration (ng/mL)Autosampler (4°C, 12h)Ambient (2h)-20°C (30d)Freeze-thaw
Accuracy (%)RSD (%)Accuracy (%)RSD (%)Accuracy (%)RSD (%)Accuracy (%)RSD (%)
398.68.0107.07.592.912.792.65.6
1896.46.098.81.7101.79.4101.213.4
180103.22.799.46.5102.66.896.49.5

The stability data demonstrate that spiraeoside exhibits good stability in mouse blood under various storage and handling conditions, with accuracy values generally within ±9.0% of the nominal concentration and relative standard deviation (RSD) values less than 14.0% . This stability profile confirms that biological samples containing spiraeoside can be reliably analyzed without significant compound degradation during typical laboratory processing and storage.

Alternative Analytical Approaches

In addition to UPLC-MS/MS methods, densitometric evaluation after derivatization represents another approach for spiraeoside analysis. Research has demonstrated that this method offers good linearity and reproducibility at different fluorescence wavelengths . The evaluation of within-day and between-day reproducibility for spiraeoside at a concentration of 400 μg/mL shows acceptable precision, making this technique suitable for certain research applications .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Pharmacokinetic studies provide critical insights into how spiraeoside behaves in biological systems. In mice, the oral bioavailability of spiraeoside has been determined to be approximately 4.0%, indicating relatively poor absorption when administered orally . This low bioavailability suggests potential limitations for oral delivery of spiraeoside in therapeutic applications and highlights the need for alternative formulation strategies to enhance its absorption.

Metabolism and Elimination

Studies have demonstrated that spiraeoside is metabolized rapidly in mice, with a relatively short half-life . This rapid metabolism suggests efficient biotransformation of the compound, which could impact its effectiveness as a therapeutic agent. The pharmacokinetic parameters have been determined using non-compartmental analysis with drug and statistics (DAS) software (version 2.0), providing a comprehensive profile of spiraeoside's behavior in vivo .

Current Research Status and Future Directions

Recent Research Advances

Significant progress has been made in developing sensitive analytical methods for spiraeoside quantification in biological matrices . These methodological advances provide essential tools for investigating the compound's pharmacokinetics and pharmacodynamics in preclinical models. Additionally, the characterization of spiraeoside's physicochemical properties and stability profile contributes valuable information for formulation development and quality control .

Research Challenges and Limitations

Despite recent advances, several challenges remain in spiraeoside research. The compound's low oral bioavailability (4.0%) presents a significant limitation for potential therapeutic applications . Additionally, its rapid metabolism and short half-life in vivo may necessitate specialized delivery systems or structural modifications to enhance its pharmacokinetic profile. Furthermore, comprehensive studies on spiraeoside's mechanisms of action, toxicological profile, and clinical efficacy are still lacking in the current literature.

Future Research Opportunities

Future research on spiraeoside should focus on addressing the identified limitations and expanding our understanding of its biological activities. Potential research directions include:

  • Development of novel formulations to enhance spiraeoside's bioavailability

  • Detailed investigation of its metabolic pathways and active metabolites

  • Comprehensive evaluation of its antioxidant and antineoplastic mechanisms

  • Exploration of structure-activity relationships to guide the development of more potent derivatives

  • Clinical studies to assess its safety and efficacy in relevant disease models

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